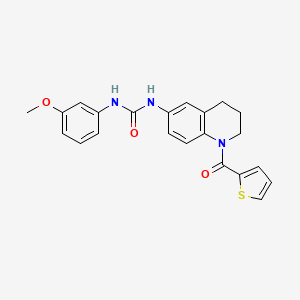

1-(3-Methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Chemical Identity and Nomenclature

The systematic IUPAC name 1-(3-methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea reflects its intricate structure. The molecule consists of three primary components:

- A 3-methoxyphenyl group attached to the urea nitrogen.

- A tetrahydroquinoline core substituted at the 6-position.

- A thiophene-2-carbonyl moiety linked to the tetrahydroquinoline’s nitrogen.

The molecular formula is C22H20N4O3S , with a molecular weight of 444.49 g/mol . Key functional groups include:

- Urea linkage (-NH-C(=O)-NH-), enabling hydrogen bonding with biological targets.

- Tetrahydroquinoline , a partially saturated bicyclic system contributing rigidity.

- Thiophene-2-carbonyl , a heteroaromatic group enhancing lipophilicity and electronic interactions.

Structural analysis reveals planar geometry at the urea core, with the methoxyphenyl and tetrahydroquinoline groups adopting orthogonal orientations to minimize steric hindrance. The thiophene ring’s electron-rich nature facilitates π-π stacking interactions, a feature critical for binding to aromatic residues in enzymes or receptors.

Historical Context of Urea-Based Heterocyclic Compounds

Urea derivatives have been pivotal in medicinal chemistry since the 19th century. Early examples, such as 1,3-diphenylurea (antipyretic properties), demonstrated the pharmacophore’s versatility. The integration of heterocycles like tetrahydroquinoline and thiophene emerged in the late 20th century to address limitations in bioavailability and target selectivity.

Tetrahydroquinoline gained prominence for its resemblance to natural alkaloids, enabling interactions with central nervous system receptors. Thiophene incorporation, as seen in antipsychotic drugs like olanzapine, improved metabolic stability compared to benzene analogs. The fusion of these motifs with urea—a hydrogen-bonding scaffold—created synergies for modulating protein-protein interactions, particularly in oncology and inflammation.

A landmark study in 2015 highlighted urea-tetrahydroquinoline hybrids as potent kinase inhibitors, spurring interest in structural variations like thiophene-carbonyl substitutions. This innovation aimed to enhance binding affinity while reducing off-target effects, a strategy now applied to this compound.

Significance in Medicinal Chemistry and Drug Discovery

The compound’s design leverages three strategic elements:

- Urea Core : Serves as a hydrogen-bond donor/acceptor, critical for engaging catalytic residues in enzymes like tyrosine kinases.

- Tetrahydroquinoline : Imparts conformational restraint, improving binding specificity to helical domains in proteins.

- Thiophene-2-carbonyl : Enhances membrane permeability and modulates electron distribution for optimized ligand-receptor interactions.

| Property | Impact on Drug Design |

|---|---|

| Urea polarity | Facilitates aqueous solubility |

| Tetrahydroquinoline rigidity | Reduces entropic penalty during binding |

| Thiophene lipophilicity | Improves blood-brain barrier penetration |

Preliminary studies on analogs suggest potential applications:

- Anticancer Activity : Thiophene-carbonyl groups in similar compounds inhibit histone deacetylases (HDACs), inducing apoptosis in leukemia cells.

- Anti-Inflammatory Effects : Urea derivatives suppress NF-κB signaling, a pathway implicated in chronic inflammation.

Synthetic routes to this compound typically involve:

- Step 1 : Preparation of 6-amino-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline via Friedel-Crafts acylation.

- Step 2 : Reaction with 3-methoxyphenyl isocyanate to form the urea linkage under inert conditions.

Ongoing research focuses on optimizing substituents to balance potency and pharmacokinetics, positioning this compound as a promising candidate for further preclinical evaluation.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-28-18-7-2-6-16(14-18)23-22(27)24-17-9-10-19-15(13-17)5-3-11-25(19)21(26)20-8-4-12-29-20/h2,4,6-10,12-14H,3,5,11H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYIGPRXSOWVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline moiety can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Thiophene-2-Carbonyl Group: The thiophene-2-carbonyl group can be introduced via an acylation reaction using thiophene-2-carbonyl chloride and a suitable base such as triethylamine.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 3-methoxyphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or thiophene-2-carbonyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmacological Applications

1-(3-Methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has been studied for various pharmacological activities:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study demonstrated that derivatives of tetrahydroquinoline possess the ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of thiophene moieties enhances these effects by improving bioavailability and target specificity .

Antimicrobial Properties

The thiophene component contributes to the antimicrobial activity of the compound. Studies have shown that thiophene derivatives can disrupt bacterial cell membranes and inhibit growth, making this compound a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

Compounds with urea linkages have been noted for their anti-inflammatory properties. The specific structure of this compound may interact with inflammatory pathways, potentially reducing markers such as cytokines and chemokines in vitro .

Multi-step Synthesis

A typical synthetic route involves:

- Formation of the tetrahydroquinoline core through cyclization reactions.

- Introduction of the thiophene carbonyl group via acylation.

- Final coupling with 3-methoxyphenyl isocyanate to form the urea linkage.

This multi-step process allows for the fine-tuning of substituents to optimize biological activity .

Green Chemistry Approaches

Recent studies have explored solvent-free synthesis methods that enhance yield while minimizing environmental impact. These approaches utilize microwave irradiation or catalytic systems to promote reactions under mild conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and thiophene-2-carbonyl groups can participate in hydrogen bonding and hydrophobic interactions, while the tetrahydroquinoline moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Urea Derivatives with Aromatic Substituents

Compounds sharing the urea scaffold but differing in aromatic substituents (Table 1) highlight the impact of substituent choice on yield and molecular weight.

Table 1: Comparison of Urea Derivatives from

| Compound ID | Substituent(s) | Yield (%) | Molecular Weight ([M+H]⁺) |

|---|---|---|---|

| 6l | 3-Methoxyphenyl | 83.0 | 268.1 |

| 6m | 3,5-Di(trifluoromethyl)phenyl | 82.8 | 373.4 |

| 6n | 3,4-Dimethylphenyl | 82.4 | 266.1 |

| 6o | 3-Chloro-4-(trifluoromethyl)phenyl | 83.5 | 340.0 |

Key Observations :

- The target compound’s 3-methoxyphenyl group (similar to 6l ) likely improves solubility compared to bulky, electron-withdrawing groups (e.g., trifluoromethyl in 6m or 6o ).

- Higher molecular weights in 6m and 6o correlate with increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Tetrahydroquinoline-Based Compounds

Compounds incorporating tetrahydroquinoline moieties (Table 2) demonstrate structural diversity and pharmacological relevance.

Table 2: Tetrahydroquinoline-Containing Analogues

Key Observations :

- The thiophene-2-carbonyl group in the target compound may offer π-π stacking advantages over benzothiazole (Example 1, ) or pyridazine (Example 24, ).

- ’s compound demonstrates that tetrahydroquinoline derivatives with sulfonyl and acrylamide groups exhibit potent antitumor effects, suggesting a possible therapeutic direction for the target compound .

Thiophene-Containing Ureas

Thiophene rings are prevalent in bioactive compounds (Table 3).

Biological Activity

The compound 1-(3-Methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 458.53 g/mol. The compound features a urea linkage and incorporates both methoxyphenyl and thiophene moieties, which are known to influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing thiophene and urea structures have been shown to inhibit various cancer cell lines effectively. A structure-activity relationship study revealed that modifications in the side chains can enhance antitumor efficacy against human tumor cells such as KB and HepG2/A2 .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. In vitro tests demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

The proposed mechanism behind the anticancer effects involves the inhibition of key enzymes related to cancer progression, such as topoisomerase II. This inhibition leads to disrupted DNA replication in cancer cells, promoting apoptosis . Additionally, the presence of the thiophene ring may enhance lipophilicity and cellular uptake, contributing to its bioactivity.

Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency .

Study 2: Antimicrobial Testing

A separate investigation into the antimicrobial properties showed that compounds with similar structural features displayed significant inhibition zones in disk diffusion assays against Candida albicans and E. coli. The results suggested that introducing specific substituents could further enhance antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Target Organism |

|---|---|---|---|

| Compound A | Antitumor | 5.0 | KB Cell Line |

| Compound B | Antimicrobial | 12.0 | Staphylococcus aureus |

| Compound C | Antimicrobial | 15.0 | Escherichia coli |

| Compound D | Antitumor | 8.5 | HepG2/A2 Cell Line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.